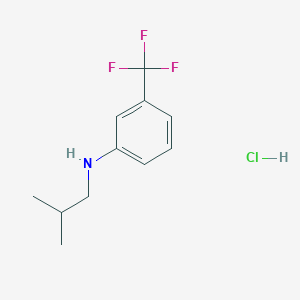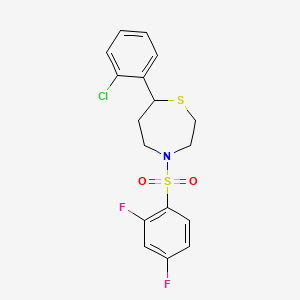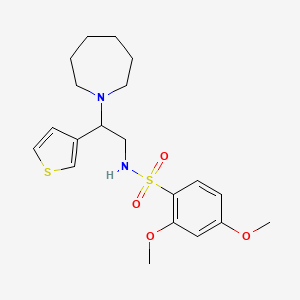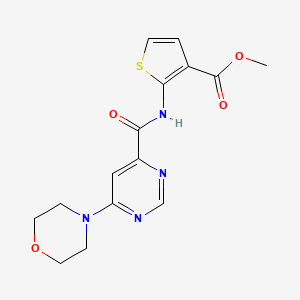
N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride, also known as BTF, is a chemical compound that has been extensively used in scientific research. BTF is a potent and selective inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in the regulation of gene expression. In recent years, BTF has emerged as a valuable tool for investigating the role of PRMTs in various biological processes.
Wissenschaftliche Forschungsanwendungen
Electron Transport Materials
Research conducted by Matsui et al. (1993) on the synthesis of N-(nitrofluorenylidene)anilines, which share a structural similarity to the compound , demonstrates their application as electron transport materials in positive charge electrophotography. These compounds, including derivatives of 2-methyl, 2-ethyl, 2-isopropyl, and 2-trifluoromethyl from 2,4,7-trinitrofluorenone, exhibit high compatibility with polycarbonate and offer substantial stability, indicating their utility in electrophotographic applications (Matsui et al., 1993).
Environmental Biodegradation
The enzymatic hydrolysis of phenylcarbamate herbicides by enzymes from soil bacterium, as investigated by Kearney and Kaufman (1965), suggests a potential application for similar compounds in the biodegradation of environmental pollutants. This study highlights the enzymatic breakdown of various phenylcarbamates, including those structurally related to N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride, pointing to its potential environmental detoxification role (Kearney & Kaufman, 1965).
Organic Synthesis and Imaging Agents
Peng et al. (2009) describe a highly efficient method for the N-monomethylation of primary aryl amines, a process relevant to the synthesis of compounds like N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride. Their methodology is applied to synthesize compounds potentially useful as amyloid imaging agents for Alzheimer’s disease, underscoring the compound's relevance in medicinal chemistry and diagnostic applications (Peng et al., 2009).
Corrosion Inhibition
Daoud et al. (2014) explore the inhibitory action of synthesized Schiff bases on the corrosion of mild steel in acidic solutions, an area where structurally similar compounds to N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride could find application. The study indicates that such compounds can serve as efficient corrosion inhibitors, with implications for industrial applications in material preservation (Daoud et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-3-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-8(2)7-15-10-5-3-4-9(6-10)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIGUSYVEHJYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC(=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-enamide](/img/structure/B2912878.png)


![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)

![3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B2912886.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)
![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)
![{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2912898.png)

